Ketotrexate (sodium)

Description

Contextualization within Antifolate Research Landscape

Antifolates are a class of compounds that interfere with the metabolic pathways of folic acid (folate). They primarily function by inhibiting key enzymes responsible for converting folate into its active coenzyme forms, such as tetrahydrofolate. nih.gov Tetrahydrofolate is essential for the de novo synthesis of nucleotides, particularly thymidine, which is a critical building block for DNA. researchgate.netnih.gov By blocking this pathway, antifolates disrupt DNA replication and cell division. researchgate.net

This mechanism makes them particularly effective against rapidly proliferating cells, which have a high demand for nucleotide synthesis. Consequently, antifolates are a cornerstone in the treatment of various cancers and have also been developed as antibacterial and antiparasitic agents. nih.govresearchgate.netgsk.com The primary enzymatic target for many classical antifolates, including the well-known drug Methotrexate (B535133), is dihydrofolate reductase (DHFR). researchgate.netgsk.commdpi.com However, other enzymes in the folate pathway, such as thymidylate synthase and folylpolyglutamate synthetase (FPGS), are also targets for newer generations of these compounds. mdpi.comresearchgate.net Ketotrexate (B1496723) (sodium) is situated within this landscape as a research compound used to investigate diseases characterized by rapid cell division, such as cancer. immunomart.com

Historical Trajectories of Antifolate Compound Investigations

The journey of antifolate research began with the understanding of folic acid's role in cellular processes. After folic acid was isolated from spinach leaves in 1941 and synthesized two years later, its importance in preventing certain types of anemia became clear. alliedacademies.org In the 1940s, observations that patients with acute leukemia had serum folate deficiencies led to the hypothesis that blocking folate could be a therapeutic strategy. alliedacademies.org This marked the beginning of the development of antifolate agents for treating leukemia. alliedacademies.org

One of the first major breakthroughs was the synthesis of Aminopterin, followed shortly by Methotrexate (MTX), which was developed more than 60 years ago. mdpi.com Methotrexate proved to be a potent inhibitor of dihydrofolate reductase (DHFR) and became a paradigmatic chemotherapeutic agent. nih.govmdpi.com The success of these initial compounds spurred further research. In the late 1940s, the investigation of 2,4-diaminopyrimidine (B92962) derivatives as folic acid analogues for cancer treatment led to the discovery of their antimalarial properties, resulting in the development of Pyrimethamine. alliedacademies.orgbldpharm.com

Over the decades, research has focused on creating new antifolates with improved properties, such as enhanced efficacy, better selectivity, and the ability to overcome drug resistance. mdpi.comresearchgate.net This has led to the development of agents like Pemetrexed and Pralatrexate, which have different enzyme targets or improved transport into cancer cells. mdpi.comresearchgate.net The synthesis and evaluation of novel methotrexate analogues remains an active area of research to refine their therapeutic potential. alliedacademies.orgmdpi.com

Structural Commonalities and Distinctions with Related Antifolates

The majority of antifolates are structural analogues of folic acid, a design that allows them to act as competitive inhibitors of folate-dependent enzymes. researchgate.net The archetypal antifolate, Methotrexate, consists of three main components: a pteridine (B1203161) ring system, a p-aminobenzoic acid moiety, and a glutamic acid tail. nih.govnih.gov

The precise chemical structure of Ketotrexate is not widely available in public scientific literature. However, its name suggests it is a derivative of Methotrexate featuring a ketone group. Structural modifications of the parent Methotrexate molecule are a common strategy in drug development to alter its biochemical properties. alliedacademies.org These modifications are often made to the glutamate (B1630785) side chain, as this part of the molecule is crucial for the process of polyglutamation, which traps the drug inside cells and increases its affinity for target enzymes. mdpi.comresearchgate.net

The table below compares the general structural features of Methotrexate with other notable antifolates. This comparison highlights the common pteridine-based core and the variations in other parts of the molecule that define their specific activities.

| Compound | Core Structure | Key Distinguishing Feature(s) | Primary Target(s) |

| Methotrexate | 2,4-diaminopteridine | Glutamic acid side chain; Methyl group on the nitrogen of the p-aminobenzoic acid moiety. nih.govnih.gov | DHFR, Thymidylate Synthase (polyglutamated form). mdpi.comresearchgate.net |

| Aminopterin | 2,4-diaminopteridine | Glutamic acid side chain; Lacks the N10-methyl group of Methotrexate. | DHFR, FPGS. |

| Pemetrexed | Pyrrolo[2,3-d]pyrimidine | A unique core ring system instead of a pteridine ring. mdpi.com | Thymidylate Synthase, DHFR, GARFT. mdpi.com |

| Raltitrexed | Quinazoline | Thiophene ring connected to the p-aminobenzoyl glutamate moiety. researchgate.net | Thymidylate Synthase. researchgate.net |

This table is generated based on available data for well-documented antifolates to provide a structural context.

Overview of Academic Research Utility and Scope for Ketotrexate (Sodium)

Ketotrexate (sodium) is employed in research settings for investigations into cancer and autoimmune diseases. immunomart.com The academic utility of novel antifolates like Ketotrexate lies in the exploration of new therapeutic strategies to improve upon existing treatments. Research in this area is generally aimed at several key objectives: overcoming drug resistance, enhancing selectivity for cancer cells over healthy cells, and improving the affinity for target enzymes. mdpi.comalliedacademies.org

Mechanisms of resistance to classical antifolates like Methotrexate include impaired transport into the cell, mutations in the target DHFR enzyme, and decreased polyglutamation. researchgate.net Therefore, a primary goal of synthesizing new analogues is to create compounds that can circumvent these resistance mechanisms. For instance, researchers design molecules with a higher affinity for cellular uptake transporters or for the FPGS enzyme that catalyzes polyglutamation. researchgate.net

The evaluation of new antifolate compounds in academic research typically involves a series of in vitro experiments. These studies measure the compound's ability to inhibit its target enzymes and its potency in killing cancer cells. A common method is to determine the IC50 value, which is the concentration of the drug required to inhibit a biological process (like cell growth) by 50%. The table below shows research findings for various Methotrexate analogues tested against a mouse leukemia cell line (L1210), illustrating the type of data generated in this field of study.

| Compound | Target Enzyme | Inhibitory Activity (IC50 or Ki in µM) | Cell Line | Cytotoxicity (IC50 in µM) | Reference |

|---|---|---|---|---|---|

| Methotrexate (MTX) | DHFR | - | L1210 | 0.002 | |

| Aminopterin (AMT) | DHFR | - | L1210 | 0.002 | |

| mAPA-Orn (Ornithine analogue of MTX) | DHFR | 0.160 | L1210 | 0.40 | |

| mAPA-Orn (Ornithine analogue of MTX) | FPGS | 20.4 (Ki) | - | - | |

| APA-Orn (Ornithine analogue of AMT) | DHFR | 0.072 | L1210 | 2.4 | |

| APA-Orn (Ornithine analogue of AMT) | FPGS | 0.15 (Ki) | - | - |

Data in this table is derived from published research on Methotrexate analogues to demonstrate the scope of academic investigation for novel antifolates. DHFR = Dihydrofolate reductase; FPGS = Folylpolyglutamate synthetase; Ki = Inhibition constant.

The development and study of compounds such as Ketotrexate (sodium) contribute to this ongoing effort, providing tools to better understand the complex mechanisms of folate metabolism and to identify vulnerabilities in cancer cells and pathogenic organisms.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H25N7Na2O6 |

|---|---|

Molecular Weight |

517.4 g/mol |

IUPAC Name |

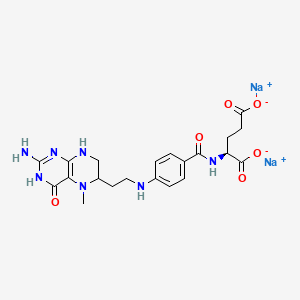

disodium;(2S)-2-[[4-[2-(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)ethylamino]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C21H27N7O6.2Na/c1-28-13(10-24-17-16(28)19(32)27-21(22)26-17)8-9-23-12-4-2-11(3-5-12)18(31)25-14(20(33)34)6-7-15(29)30;;/h2-5,13-14,23H,6-10H2,1H3,(H,25,31)(H,29,30)(H,33,34)(H4,22,24,26,27,32);;/q;2*+1/p-2/t13?,14-;;/m0../s1 |

InChI Key |

PASPSZYIMAFFFK-HNYZGNTBSA-L |

Isomeric SMILES |

CN1C(CNC2=C1C(=O)NC(=N2)N)CCNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CN1C(CNC2=C1C(=O)NC(=N2)N)CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modification Studies of Ketotrexate Sodium

Methodologies for Ketotrexate (B1496723) (Sodium) Laboratory Synthesis

The laboratory synthesis of Ketotrexate can be approached by constructing two primary precursors—an activated pteridine (B1203161) moiety and a modified glutamate (B1630785) side-chain containing a ketone functional group—followed by their condensation and subsequent deprotection.

Precursor Chemistry and Reaction Mechanisms

The synthesis is logically divided into the preparation of the key intermediates: 2,4-diamino-6-(bromomethyl)pteridine and diethyl 4-oxo-L-glutamate.

Synthesis of the Pteridine Core:

The pteridine portion of Ketotrexate, a 2,4-diaminopteridine ring system, is a common scaffold in antifolate chemistry. A reliable method for its synthesis begins with the condensation of a pyrimidine (B1678525) derivative with a three-carbon electrophile.

Step 1: Cyclocondensation: The reaction commences with the cyclocondensation of 2,4,5,6-tetraaminopyrimidine sulfate with 1,1,3-trichloroacetone in the presence of sodium metabisulfite. The mechanism involves the formation of a Schiff base between one of the amino groups of the pyrimidine and the acetone carbonyl, followed by intramolecular cyclization and subsequent aromatization to yield 2,4-diamino-6-(chloromethyl)pteridine. The presence of metabisulfite helps to control the reaction environment.

Step 2: Halogen Exchange: The resulting 6-(chloromethyl)pteridine derivative is often converted to the more reactive 6-(bromomethyl) analog to facilitate the subsequent coupling reaction. This is typically achieved by treating the chloromethyl compound with sodium bromide in a suitable solvent, proceeding via a Finkelstein-type SN2 reaction mechanism.

Synthesis of the Keto-Glutamate Side-Chain:

The defining feature of the proposed Ketotrexate structure is the 4-oxo-L-glutamate moiety. This precursor can be synthesized from commercially available diethyl L-glutamate hydrochloride through a series of protection, oxidation, and deprotection steps.

Step 1: N-Protection: The α-amino group of diethyl L-glutamate is first protected to prevent its participation in subsequent reactions. A common and effective protecting group is the tert-butoxycarbonyl (Boc) group, introduced by reacting the glutamate ester with di-tert-butyl dicarbonate (Boc)2O under basic conditions.

Step 2: Oxidation of the γ-Carbon: The protected glutamate ester is then subjected to selective oxidation to introduce the ketone at the γ-position. This transformation is challenging and can be achieved through various methods, one of which involves the activation of the γ-methylene group. A plausible route involves bromination at the γ-position followed by hydrolysis and oxidation. A more direct approach could utilize a powerful oxidizing agent that selectively targets the activated methylene group, although achieving this without affecting other parts of the molecule requires careful selection of reagents and conditions.

Step 3: N-Deprotection: Following successful oxidation, the Boc protecting group is removed from the α-amino group. This is typically accomplished under acidic conditions, for instance, by treatment with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, yielding diethyl 4-oxo-L-glutamate.

Step 4: Coupling with p-nitrobenzoyl chloride: The deprotected keto-glutamate is then coupled with 4-(methylamino)benzoic acid. This is a standard amide bond formation, which can be facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Final Assembly of Ketotrexate:

The final steps involve coupling the two major fragments followed by hydrolysis to yield the final product.

Step 1: SN2 Coupling: The p-methylaminobenzoyl-4-oxo-L-glutamate diethyl ester is coupled with 2,4-diamino-6-(bromomethyl)pteridine. This reaction is a nucleophilic substitution (SN2) where the secondary amine of the benzoyl derivative attacks the bromomethyl group of the pteridine, displacing the bromide ion.

Step 2: Saponification: The resulting diethyl ester of Ketotrexate is hydrolyzed to the corresponding dicarboxylic acid using a base, such as sodium hydroxide, in an aqueous-alcoholic solution. This saponification reaction cleaves the ethyl ester groups.

Step 3: Salt Formation: Careful neutralization of the reaction mixture with an acid, followed by treatment with a sodium source like sodium bicarbonate, allows for the isolation of Ketotrexate as its sodium salt.

Optimization Strategies for Yield and Purity in Controlled Synthesis

Optimizing the synthesis of Ketotrexate is critical for obtaining a high-purity product in a reasonable yield. Strategies can be applied at each major stage of the proposed synthetic pathway.

| Synthetic Step | Parameter to Optimize | Strategy and Rationale |

| Pteridine Synthesis | pH Control | Maintaining the pH between 3.5 and 5.0 during the cyclocondensation reaction is crucial to minimize the formation of the undesired 7-substituted pteridine isomer, thereby increasing the regioselectivity and purity of the 6-substituted product. |

| Reagent Purity | Use of highly purified 2,4,5,6-tetraaminopyrimidine and 1,1,3-trichloroacetone is essential to prevent the incorporation of impurities into the pteridine core, which are often difficult to remove in later stages. | |

| Side-Chain Synthesis | Protecting Group Selection | While Boc is standard, other N-protecting groups could be evaluated for ease of introduction and removal, and for their stability during the oxidation step, potentially improving the overall yield of the keto-glutamate precursor. |

| Oxidation Method | Exploration of different oxidation reagents and conditions (e.g., varying temperature, reaction time, and catalysts) is necessary to maximize the conversion of the γ-methylene group to a ketone while minimizing side reactions and degradation of the substrate. | |

| Coupling Reaction | Solvent and Base | The choice of a polar aprotic solvent (e.g., DMSO, DMF) can enhance the rate of the SN2 coupling reaction. The selection of a non-nucleophilic base is important to scavenge the HBr formed without competing with the primary nucleophile. |

| Temperature Control | Executing the coupling at a moderately elevated temperature can increase the reaction rate, but excessive heat may lead to decomposition of the pteridine ring. An optimal temperature profile must be determined empirically. | |

| Purification | Chromatographic Methods | High-performance liquid chromatography (HPLC) is an indispensable tool for both in-process control and final purification. The use of reverse-phase columns with appropriate mobile phases can effectively separate Ketotrexate from unreacted precursors and side products. |

| Crystallization | Developing a robust crystallization procedure for the final sodium salt is key to achieving high purity on a larger scale. This involves screening various solvent systems to find conditions that yield well-formed crystals, excluding impurities. |

Derivatization and Analog Generation Research of Ketotrexate (Sodium)

While no specific derivatization studies for Ketotrexate have been published, a vast body of research on Methotrexate (B535133) provides a clear blueprint for potential structural modifications of Ketotrexate aimed at investigating and enhancing its biological activity.

Systematic Structural Modifications for Investigating Biological Activity

Systematic modifications of the Ketotrexate structure could target its affinity for dihydrofolate reductase (DHFR), its transport into cells, and its susceptibility to polyglutamation, all of which are critical determinants of antifolate activity.

| Target Moiety | Proposed Modification | Rationale for Investigating Biological Activity |

| γ-Keto Group | Reduction to γ-hydroxyl group | To investigate the role of the ketone's electronic and steric properties in target binding and cellular uptake. The resulting hydroxyl analog may exhibit different hydrogen bonding capabilities. |

| Conversion to an oxime or hydrazone | To introduce new functionalities that could form additional interactions within the enzyme active site or alter the molecule's overall physicochemical properties. | |

| Carboxyl Groups | Esterification (α-, γ-, or both) | To increase lipophilicity, potentially enhancing membrane permeability and creating prodrugs that are hydrolyzed intracellularly to the active diacid form. |

| Amidation (α-, γ-, or both) | To explore interactions with amino acid residues in the target enzyme and to modify the overall charge and polarity of the molecule. | |

| Pteridine Ring | Substitution at the 2- or 4-amino positions | These amino groups are critical for binding to DHFR. Subtle modifications could fine-tune this interaction or alter the selectivity for DHFR from different species (e.g., microbial vs. human). |

| Replacement of N-8 or C-7 atoms | To create novel heterocyclic cores that may possess unique biological activities or overcome resistance mechanisms associated with the parent pteridine structure. | |

| Benzoyl Linker | Replacement of the benzene ring | Substitution with other aromatic or heteroaromatic rings can alter the molecule's conformation and electronic properties, potentially leading to improved enzyme inhibition. |

Synthetic Routes to Novel Ketotrexate (Sodium) Analogs

Based on the strategies outlined above, specific synthetic routes can be devised to generate novel analogs of Ketotrexate.

Synthesis of a γ-Hydroxy-Ketotrexate Analog:

A straightforward analog would involve the reduction of the ketone.

Reaction: Treatment of the fully protected Ketotrexate diethyl ester with a mild reducing agent, such as sodium borohydride (NaBH4), in an alcoholic solvent.

Mechanism: This reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ketone, forming a secondary alcohol upon workup.

Final Step: Subsequent saponification of the ester groups would yield the γ-hydroxy analog of Ketotrexate.

Synthesis of Analogs with Modified Side Chains:

Novel analogs can be created by utilizing different keto-amino acid precursors in the primary synthesis.

Precursor Synthesis: Synthesize various α-amino-ω-keto-dicarboxylic acids of different chain lengths (e.g., 5-oxo-L-norvaline or 6-oxo-L-norleucine derivatives).

Coupling: Couple these novel side-chain precursors with the p-methylaminobenzoic acid fragment and then with the 2,4-diamino-6-(bromomethyl)pteridine core, following the same general pathway described for Ketotrexate itself.

Result: This approach would generate a library of Ketotrexate analogs with varying distances between the α-amino acid portion and the keto group, allowing for a systematic investigation of the impact of side-chain length on biological activity.

Molecular and Cellular Mechanisms of Action of Ketotrexate Sodium

Dihydrofolate Reductase (DHFR) Inhibition: Kinetic and Dynamic Studies

The cornerstone of ketotrexate's mechanism is its high-affinity binding to and inhibition of dihydrofolate reductase (DHFR), an essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). nih.gov THF and its derivatives are crucial cofactors in a variety of metabolic reactions. nih.gov

Enzyme-Substrate-Inhibitor Interactions and Binding Affinities

Ketotrexate (B1496723), like its parent compound methotrexate (B535133), is a structural analog of dihydrofolate and functions as a competitive inhibitor of DHFR. libretexts.org It binds to the active site of the enzyme, preventing the binding of the natural substrate, DHF. youtube.comlibretexts.org The binding of methotrexate to DHFR is a complex, multi-step process that involves initial rapid binding followed by a slower conformational change, leading to a very tightly bound enzyme-inhibitor complex. nih.govnih.gov

Studies on methotrexate with various DHFR enzymes have elucidated the kinetics of this interaction. For instance, with recombinant human DHFR (rHDHFR), methotrexate binds rapidly and tightly, a process that is followed by an isomerization of the ternary complex (enzyme-NADPH-methotrexate), resulting in an even more tightly bound state. nih.gov The presence of NADPH, a cofactor for the DHFR reaction, enhances the binding of methotrexate to the enzyme. nih.gov The binding affinity of methotrexate for DHFR is remarkably high, with reported dissociation constants (Kd) in the nanomolar to picomolar range, indicating a very stable complex. nih.govnih.govnih.gov

| Enzyme Source | Ligand | Parameter | Value | Reference |

| Recombinant Human DHFR | Methotrexate | Ki (overall) | 3.4 pM | nih.gov |

| Recombinant Human DHFR | Methotrexate | koff/kon | 210 pM | nih.gov |

| Streptococcus faecium A DHFR | Methotrexate | Ki (overall) | 58 pM | nih.gov |

| E. coli DHFR | Methotrexate | Kd | 9.5 nM | nih.govresearchgate.net |

| Neisseria gonorrhoeae DHFR | Methotrexate | Kt | 13 pM | nih.gov |

Stereochemical Determinants in DHFR Binding by Ketotrexate (Sodium)

The high-affinity binding of methotrexate and its analogs to DHFR is governed by specific stereochemical interactions within the enzyme's active site. X-ray crystallography studies have revealed that the inhibitor binds in a different orientation compared to the natural substrate, dihydrofolate. youtube.com This distinct binding mode is stabilized by a greater number of hydrogen bonds between the inhibitor and amino acid residues in the active site. youtube.com

Key structural features of DHFR, such as the active-site cleft, play a crucial role in inhibitor selectivity. For example, differences in the width of this cleft between chicken and E. coli DHFR are thought to be a major factor in the selective toxicity of certain inhibitors like trimethoprim. nih.gov The binding of methotrexate induces conformational changes in DHFR, including the movement of a protein loop that closes over the bound inhibitor, further stabilizing the complex. nih.govresearchgate.net This dynamic interaction, involving multiple steps and conformational adjustments, underscores the intricate stereochemical basis for the potent inhibition of DHFR by ketotrexate. nih.gov

Impact on Folate Metabolism Pathways in Cellular Systems

By inhibiting DHFR, ketotrexate directly impacts the intracellular pool of tetrahydrofolate, a vital carrier of one-carbon units. nih.gov This disruption has cascading effects on numerous metabolic pathways that are dependent on these one-carbon transfers.

Perturbation of One-Carbon Metabolism

One-carbon metabolism is a network of interconnected pathways that are essential for the biosynthesis of several key molecules. nih.govnih.gov These pathways, which occur in the cytoplasm, mitochondria, and nucleus, rely on folate cofactors to transfer one-carbon units in various oxidation states. nih.gov The inhibition of DHFR by ketotrexate leads to a depletion of THF, which is a precursor for other folate cofactors like 5,10-methylenetetrahydrofolate and 10-formyltetrahydrofolate. researchgate.net This depletion disrupts the folate cycle and, consequently, the methionine cycle, which is crucial for the production of S-adenosylmethionine (SAM), the primary methyl group donor for methylation reactions of DNA, RNA, and proteins. mdpi.commdpi.com Studies have shown that methotrexate treatment can alter the expression of genes involved in folate metabolism. nih.govnih.gov

Downstream Consequences on Purine (B94841) and Pyrimidine (B1678525) Biosynthesis

A major consequence of the ketotrexate-induced disruption of one-carbon metabolism is the inhibition of de novo purine and pyrimidine biosynthesis. nih.govnih.gov The synthesis of the purine ring requires two one-carbon units donated by 10-formyltetrahydrofolate. utah.edu Therefore, a lack of THF due to DHFR inhibition directly impedes the de novo synthesis of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). utah.eduyoutube.com

Similarly, the synthesis of thymidylate (dTMP), a pyrimidine nucleotide essential for DNA, is also inhibited. researchgate.net This occurs because the conversion of deoxyuridine monophosphate (dUMP) to dTMP, catalyzed by thymidylate synthase, requires a one-carbon unit from 5,10-methylenetetrahydrofolate. researchgate.netutah.edu The inhibition of this step leads to an imbalance in the pools of deoxynucleotide triphosphates (dNTPs), which is detrimental to DNA synthesis and repair. nih.gov Some studies have shown that methotrexate can inhibit the first committed step of purine biosynthesis, leading to a halt in T-lymphocyte proliferation. nih.gov

Cell Cycle Modulation and DNA Synthesis Interference by Ketotrexate (Sodium)

The depletion of purine and pyrimidine nucleotides resulting from DHFR inhibition has profound effects on the cell cycle and DNA synthesis. As rapidly dividing cells have a high demand for nucleotides for DNA replication, they are particularly sensitive to the effects of ketotrexate. wikipedia.org

The lack of essential building blocks for DNA replication leads to an arrest of the cell cycle, primarily in the S phase, the phase during which DNA synthesis occurs. nih.govnih.gov This S-phase arrest prevents cells from progressing through the cell cycle and undergoing mitosis. researchgate.net Studies have demonstrated that methotrexate can induce a G1 phase arrest in some cell lines, followed by an early S phase arrest. nih.gov The interference with DNA synthesis can also trigger DNA damage responses and, in some cases, lead to apoptosis (programmed cell death). nih.govmdpi.comyoutube.comyoutube.com The ability of a cell to progress through the cell cycle is tightly regulated by a network of proteins, including cyclins and cyclin-dependent kinases (CDKs), and disruption of this network can halt cell proliferation. nih.govnih.govfrontiersin.org

Induction of Cell Cycle Arrest Mechanisms in In Vitro Systems

The induction of cell cycle arrest is a key mechanism by which various compounds exert their anti-proliferative effects. Studies on methotrexate have revealed its ability to induce cell cycle arrest, which is associated with the altered expression of numerous genes. nih.gov Gene set enrichment analysis has pointed towards the involvement of cell cycle arrest pathways in methotrexate-induced cellular changes. nih.gov Specifically, methotrexate has been shown to cause a higher protein expression of α-smooth muscle actin (α-SMA), an EMT marker, in cells arrested at the S and G2/M phases compared to those in the G1 phase. nih.gov

Similarly, sodium butyrate (B1204436) has been demonstrated to induce cell cycle arrest in colorectal cancer cells. mdpi.com Treatment with sodium butyrate led to a significant increase in the percentage of cells in the G2/M phase of the cell cycle in both HCT116 and LoVo cell lines. mdpi.com For example, in HCT116 cells, concentrations of 0.5, 1, and 2 mM sodium butyrate resulted in 41.6%, 40.5%, and 49.7% of cells in the G2/M phase, respectively, compared to 23.4% in the control group. mdpi.com

The following table presents data on the induction of cell cycle arrest by related compounds in different cell lines.

| Compound | Cell Line | Phase of Cell Cycle Arrest | Citation |

| Methotrexate | Alveolar epithelial cells | S and G2/M | nih.gov |

| Sodium Butyrate | HCT116 (colorectal cancer) | G2/M | mdpi.com |

| Sodium Butyrate | LoVo (colorectal cancer) | G2/M | mdpi.com |

Immunomodulatory Mechanisms at the Cellular and Subcellular Levels

The immunomodulatory properties of certain compounds can be attributed to their effects on lymphocyte function and the production of inflammatory mediators.

Effects on Lymphocyte Activation Pathways in Cell Cultures

Chemotherapeutic agents can have significant effects on T-cell proliferation and recovery. Following chemotherapy, a rapid proliferation of CD8+ T cells is often observed. researchgate.net This expansion has been attributed to the regeneration of effector T cells. researchgate.net In contrast, some substances can impair T-cell proliferation. For example, dexamethasone (B1670325) has been shown to hinder the ability of both CD4 and CD8 T cells to divide and has restricted their expansion potential in culture. researchgate.net

Target Identification and Validation Research for Ketotrexate Sodium

Structural Biology Approaches to Ketotrexate (B1496723) (Sodium)-Target Protein Complexes

X-ray Crystallography and Cryo-Electron Microscopy of Compound-Bound Proteins

Determining the three-dimensional structure of a protein in complex with a small molecule is paramount for understanding the molecular basis of interaction, identifying key binding residues, and guiding further optimization. X-ray crystallography and Cryo-EM are powerful experimental techniques that provide atomic-level insights into these complexes.

X-ray Crystallography X-ray crystallography involves crystallizing the protein target, often in the presence of the compound of interest, and then bombarding the crystal with X-rays. The diffraction pattern produced allows for the reconstruction of the protein's three-dimensional structure, including the precise location and orientation of the bound ligand within the protein's binding site cnio.esaimspress.com. This method typically yields high-resolution, static snapshots of the complex, revealing detailed atomic interactions such as hydrogen bonds, hydrophobic contacts, and salt bridges rcsb.org. The resolution of these structures, often reported in Angstroms (Å), dictates the level of detail observable. For instance, structures with resolutions below 2.0 Å are considered very high and allow for confident identification of water molecules and subtle interactions nih.gov. The choice of buffers and salts, such as sodium acetate (B1210297) or sodium citrate, can be critical for successful crystallization nih.gov.

Cryo-Electron Microscopy (Cryo-EM) Cryo-EM has emerged as a revolutionary technique, particularly for large or membrane-bound proteins that are challenging to crystallize researchgate.netmdpi.com. In Cryo-EM, purified protein samples are rapidly frozen in a thin layer of vitreous ice, preserving their native-like state. Electron beams are then used to generate images of individual particles, which are computationally averaged to produce high-resolution 3D reconstructions. Cryo-EM can capture different conformational states of a protein, offering insights into the dynamic nature of ligand binding and protein function nih.govrcsb.org. It is especially valuable for visualizing protein complexes and interactions that are difficult to stabilize for X-ray crystallography. Recent advancements have enabled Cryo-EM to achieve resolutions comparable to X-ray crystallography, allowing for detailed analysis of ligand-protein interactions nih.govmdpi.com.

Illustrative Data Table: Structural Analysis of Protein-Ligand Complexes

| Protein Target Example | Technique Used | Resolution (Å) | Key Binding Site Residues (Hypothetical) | Primary Interaction Types (Hypothetical) | PDB ID (Example) |

| Hypothetical Enzyme A | X-ray Crystallography | 1.8 | Asp123, Arg150, Leu201 | Hydrogen bonding, Hydrophobic | 1ABC |

| Hypothetical Receptor B | Cryo-EM | 3.5 | Ser55, Tyr188, Trp210, Glu255 | Ionic, Hydrogen bonding, Pi-stacking | 2XYZ |

Computational Modeling and Molecular Dynamics Simulations of Ligand-Target Interactions

Complementing experimental structural data, computational methods provide dynamic and energetic perspectives on how molecules interact. Computational docking and molecular dynamics (MD) simulations are indispensable tools for predicting binding modes, assessing binding affinities, and exploring the dynamic behavior of protein-ligand complexes.

Computational Docking Molecular docking is an in silico technique used to predict the preferred orientation of one molecule to another when bound to each other. It involves fitting a ligand into the known or predicted binding site of a protein. Docking algorithms use scoring functions to estimate the binding affinity, helping to prioritize potential drug candidates mdpi.comrsc.orgbiorxiv.orgkobe-u.ac.jpmdpi.com. While traditional docking often treats the protein as rigid or semi-flexible, advanced methods incorporate protein flexibility to better mimic biological reality mdpi.commdpi.com.

Molecular Dynamics (MD) Simulations MD simulations provide a temporal view of molecular interactions by calculating the movement of atoms and molecules over time based on physical principles. These simulations allow researchers to observe how a protein-ligand complex behaves dynamically, including conformational changes, stability of the bound state, and the role of solvent molecules and ions (e.g., sodium ions) in the binding process frontiersin.orgchemrxiv.orgnih.govplos.org. MD simulations can reveal detailed pathways of ligand binding and unbinding, assess the stability of interactions through metrics like Root Mean Square Deviation (RMSD), and provide free energy calculations that correlate with experimental binding affinities mdpi.combiorxiv.org. The inclusion of explicit water and ions, such as sodium chloride, is crucial for accurately modeling physiological conditions chemrxiv.orgmdpi.com.

Illustrative Data Table: Molecular Dynamics Simulation Analysis of Ligand-Protein Interactions

| Simulation Type | Protein Target Example | Ligand Example | Key Findings (Hypothetical) | Simulation Length (ns) |

| Molecular Docking | Hypothetical Kinase C | Compound X | Predicted binding pose in ATP-binding pocket, estimated binding energy: -9.5 kcal/mol | N/A |

| Molecular Dynamics (MD) | Hypothetical Kinase C | Compound X | Stable complex formation, RMSD of protein ~2.5 Å, key hydrogen bond with Ser100 maintained | 100 |

| Enhanced MD (GaMD) | Hypothetical Kinase C | Compound X | Identified transient interactions with water molecules near the binding site, revealed binding pathway | 50 |

By integrating structural data from X-ray crystallography and Cryo-EM with the dynamic and energetic insights from computational modeling and MD simulations, researchers can build a comprehensive understanding of ligand-target interactions, which is essential for the rational design and validation of novel therapeutic agents.

Analytical and Bioanalytical Methodologies for Ketotrexate Sodium Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic techniques are indispensable in pharmaceutical analysis, providing powerful tools for separating complex mixtures, identifying individual components, and quantifying their amounts.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of pharmaceutical compounds, including the determination of purity, assay, and related substances. The development of a robust HPLC method involves optimizing several parameters to achieve efficient separation and sensitive detection.

Method Development Considerations:

Stationary Phase: Typically, reversed-phase chromatography using C18 or C8 columns is employed due to their versatility in separating a wide range of organic molecules based on hydrophobicity. The choice of column chemistry and dimensions is critical for achieving adequate resolution.

Mobile Phase: The mobile phase composition, often a mixture of aqueous buffers (e.g., phosphate, acetate) and organic modifiers (e.g., acetonitrile, methanol), is optimized to achieve optimal separation of Ketotrexate (B1496723) (sodium) from potential impurities or degradation products. The pH of the mobile phase is crucial for ionizable compounds like Ketotrexate (sodium) to ensure consistent retention and peak shape.

Detection: UV-Vis detectors are commonly used, with the detection wavelength selected at the compound's maximum absorbance (λmax) to maximize sensitivity. For Ketotrexate (sodium), which contains chromophoric groups, UV detection is expected to be effective.

Method Validation: Once a method is developed, it must be rigorously validated according to international guidelines (e.g., ICH Q2(R1)) to ensure its reliability and suitability for its intended purpose. Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities, degradation products, or excipients. This is often assessed by analyzing blank samples, placebo samples, and spiked samples.

Linearity: Demonstrating a direct proportional relationship between the analyte concentration and the detector response over a defined range. This is typically established by analyzing a series of standards at different concentrations and performing linear regression.

Accuracy: The closeness of the test results obtained by the method to the true value. It is usually assessed by analyzing samples with known concentrations (spiked samples) or by comparing results to a reference method. Recovery studies are a common way to assess accuracy.

Precision: The agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, or inter-instrument precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are crucial for trace analysis and impurity profiling.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature), indicating its reliability during normal usage.

Typical HPLC Validation Data Representation:

| Validation Parameter | Acceptance Criteria | Observed Result (Example for Ketotrexate Sodium) |

| Specificity | No interference from placebo/impurities | No interference observed |

| Linearity | Correlation coefficient (r) ≥ 0.999 | r = 0.9998 |

| Range | 80-120% of target concentration | 10-100 µg/mL |

| Accuracy | Recovery between 98-102% | 99.5% ± 1.2% |

| Precision | %RSD ≤ 2.0% (Repeatability & Intermediate) | %RSD = 0.8% (Repeatability), 1.5% (Intermediate) |

| LOD | Typically < 0.1 µg/mL for trace analysis | 0.05 µg/mL |

| LOQ | Typically < 0.5 µg/mL for quantification | 0.15 µg/mL |

| Robustness | %RSD for assay ≤ 2.0% under varied conditions | %RSD = 1.1% |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite and Trace Analysis

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique essential for identifying and quantifying metabolites and trace amounts of analytes in complex biological matrices. Its ability to provide both separation (LC) and highly specific detection (MS/MS) makes it invaluable for bioanalytical studies.

Applications in Ketotrexate (Sodium) Research:

Metabolite Identification and Quantification: Following administration (in preclinical studies), LC-MS/MS can be used to detect, identify, and quantify metabolites of Ketotrexate (sodium) in biological fluids (e.g., plasma, urine) and tissues. This helps in understanding the drug's metabolic pathways and the formation of active or inactive metabolites.

Trace Analysis: The high sensitivity of LC-MS/MS allows for the detection of very low concentrations of Ketotrexate (sodium) or its metabolites, which is critical for pharmacokinetic studies, therapeutic drug monitoring, and detecting residual amounts in biological samples.

Bioavailability and Bioequivalence Studies: LC-MS/MS is the gold standard for quantifying drug concentrations in biological samples, enabling the assessment of bioavailability and bioequivalence of different formulations.

Typical LC-MS/MS Workflow:

Sample Preparation: This often involves protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) to isolate the analyte from the complex biological matrix.

Chromatographic Separation: Reversed-phase HPLC or Hydrophilic Interaction Liquid Chromatography (HILIC) is used to separate the analytes.

Mass Spectrometric Detection: The separated analytes are ionized (e.g., via Electrospray Ionization - ESI) and detected by a mass spectrometer. Tandem mass spectrometry (MS/MS) typically involves selecting a precursor ion (based on its mass-to-charge ratio, m/z), fragmenting it, and then detecting specific product ions (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM). This dual selection process provides high specificity and reduces background noise.

Spectroscopic Characterization Methods

Spectroscopic techniques provide critical information about the molecular structure, identity, and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed three-dimensional structure of molecules. It exploits the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C.

Applications in Ketotrexate (Sodium) Research:

Structural Confirmation: NMR is used to confirm the chemical structure of synthesized Ketotrexate (sodium), verifying the presence of all expected atoms, functional groups, and their connectivity.

Purity Assessment: NMR can detect and quantify impurities if they are present at sufficient levels and have distinct spectral signals.

Stereochemistry: Advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the spatial proximity of atoms, aiding in the determination of stereochemistry.

Two-Dimensional NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) provide crucial information about proton-proton couplings, direct proton-carbon attachments, and long-range proton-carbon correlations, respectively, enabling the complete assignment of the molecular structure.

Typical NMR Data Interpretation:

¹H NMR: Provides information about the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (splitting patterns), and the relative number of protons (integration).

¹³C NMR: Reveals the number of different carbon environments and their electronic states. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, CH, and quaternary carbons.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity and Concentration Assessment

UV-Vis spectroscopy is a quantitative analytical method used to measure the absorption of ultraviolet and visible light by a sample. The Beer-Lambert Law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

Applications in Ketotrexate (Sodium) Research:

Quantitative Analysis (Assay): Once the λmax of Ketotrexate (sodium) is determined, UV-Vis spectroscopy can be used to quantify its concentration in solutions. A calibration curve is generated by measuring the absorbance of standard solutions of known concentrations, allowing for the determination of unknown sample concentrations.

Purity Assessment: The shape of the UV-Vis spectrum and the presence of absorption maxima (λmax) and minima can provide an indication of purity. Impurities with different chromophores may lead to altered spectral profiles.

Reaction Monitoring: UV-Vis can be used to monitor the progress of reactions involving Ketotrexate (sodium) by tracking changes in absorbance over time.

Typical UV-Vis Spectrum Interpretation: A UV-Vis spectrum plots absorbance against wavelength. Ketotrexate (sodium), as an antifolate with a pteridine (B1203161) ring system, is expected to exhibit characteristic absorption bands in the UV region due to π→π* and n→π* electronic transitions within its conjugated system. The position and intensity of these peaks are indicative of its chemical structure.

In Vitro Assay Development for Mechanistic Studies and Compound Characterization

In vitro assays are critical for understanding the biological activity and mechanism of action of pharmaceutical compounds. For Ketotrexate (sodium), as an antifolate, assays targeting its primary mechanism of action – the inhibition of dihydrofolate reductase (DHFR) – are of particular importance.

DHFR Inhibition Assay:

Principle: Dihydrofolate reductase (DHFR) is an enzyme crucial for folate metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), which is essential for DNA synthesis. Antifolates like Ketotrexate (sodium) inhibit this enzyme. An in vitro assay typically involves incubating purified DHFR enzyme with its substrate (dihydrofolate) and a cofactor (NADPH) in the presence of the test compound (Ketotrexate (sodium)).

Assay Setup:

Enzyme Source: Purified DHFR enzyme, often recombinant, or enzyme extracted from specific cell lines.

Substrate: Dihydrofolate (DHF).

Cofactor: NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form).

Test Compound: Ketotrexate (sodium) at various concentrations.

Detection: The reaction can be monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH. Alternatively, the product (THF) can be detected using other methods.

Data Analysis: The inhibitory potency of Ketotrexate (sodium) is quantified by determining the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. This value provides a measure of the compound's efficacy in inhibiting DHFR.

Enzyme Activity Assays (e.g., DHFR Activity)

Enzyme activity assays are fundamental in understanding how compounds interact with specific biological targets. For Ketotrexate (sodium), research has explored its interaction with dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation.

Assay Principles: Dihydrofolate reductase (DHFR) catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing NADPH as a cofactor. This reaction is essential for the de novo synthesis of purines and thymidylate, which are crucial for DNA replication. A common method for assaying DHFR activity and screening for inhibitors involves spectrophotometric monitoring of the reaction. Typically, the decrease in absorbance at 340 nm, corresponding to the consumption of NADPH, is measured over time sigmaaldrich.com. Alternatively, the formation of THF can be monitored using high-performance liquid chromatography (HPLC) nih.gov. These assays are performed under controlled conditions, often at a specific pH and temperature, using purified enzyme or enzyme extracts sigmaaldrich.comnih.gov. Methotrexate (B535133) (MTX), a well-established DHFR inhibitor, is frequently used as a positive control or reference compound in these assays to validate the experimental setup and quantify inhibitor potency (e.g., IC50 values) sigmaaldrich.commedchemexpress.com.

Table 1: DHFR Interaction Findings for Ketotrexate (Sodium)

| Target Enzyme | Interaction Type | Key Finding | Reference |

| Dihydrofolate Reductase (DHFR) | Enzyme Inhibition | Exhibits minimal inhibition of purified dihydrofolate reductase. | ncats.io |

| Dihydrofolate Reductase (DHFR) | Ligand Binding / Mechanism of Action | May compete with dihydrofolate for binding to the active site of DHFR. | smolecule.com |

Future Directions and Emerging Research Avenues for Ketotrexate Sodium

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Elucidation

To move beyond the limitations of traditional two-dimensional (2D) cell cultures, the development and application of more physiologically relevant models are critical for a deeper understanding of Ketotrexate's mechanisms of action and resistance.

Three-Dimensional (3D) Cell Cultures: 3D culture systems, such as spheroids and organoids, are increasingly recognized for their ability to more accurately mimic the in vivo environment. bmrat.orgnih.gov These models recreate crucial aspects of tumor architecture, including cell-cell and cell-extracellular matrix interactions, which are absent in 2D cultures. bmrat.orgnih.gov For Ketotrexate (B1496723) research, 3D models can provide more predictive data on drug efficacy and are better suited for screening and predicting clinical outcomes. bmrat.orgcorning.com Studies using 3D models of breast cancer have already demonstrated their utility in providing results that are more comparable to clinical findings than those from 2D cultures. bmrat.org

Organ-on-a-Chip (OoC) Technology: OoC platforms represent a significant leap forward by integrating microfluidic technologies to simulate the dynamic environment of human organs. nih.govnih.govyoutube.com These microdevices can mimic the physiological and mechanical conditions of organs like the liver, kidney, and heart, which are often sites of drug metabolism and toxicity. nih.govamegroups.org A key advantage of OoCs is their ability to integrate drug metabolism and toxicological assessment in a single system, offering insights into the effects of drug metabolites. nih.govresearchgate.net For Ketotrexate, liver-on-a-chip models could be instrumental in studying its metabolism and potential hepatotoxicity, a known concern with antifolate drugs. nih.govnih.gov

Patient-Derived Organoids (PDOs): The use of PDOs, derived directly from a patient's tumor, is a cornerstone of personalized medicine research. nih.govecancer.orgnih.gov These organoids have been shown to recapitulate the histological and molecular features of the original tumor, making them an invaluable tool for predicting patient-specific responses to chemotherapy. nih.govfrontiersin.orgresearchgate.net For instance, studies on colorectal cancer have demonstrated that PDOs can predict patient responses to irinotecan-based therapies with high accuracy. ecancer.orgresearchgate.net Applying this model to Ketotrexate could help identify patients most likely to benefit from the treatment, thereby avoiding unnecessary toxicity in non-responders. ecancer.org

Table 1: Comparison of Advanced In Vitro and Ex Vivo Models

| Model Type | Key Features | Potential Application for Ketotrexate (Sodium) Research |

|---|---|---|

| 3D Spheroids/Organoids | Mimic tissue-like architecture, cell-cell interactions, and nutrient/oxygen gradients. bmrat.orgnih.gov | Efficacy testing, mechanistic studies of drug resistance, screening for synergistic drug combinations. |

| Organ-on-a-Chip (OoC) | Incorporate microfluidics to simulate organ-level physiology and drug metabolism. nih.govnih.gov | Studying pharmacokinetics, metabolism in specific organs (e.g., liver), and assessing potential organ-specific toxicity. researchgate.net |

| Patient-Derived Organoids (PDOs) | Grown from patient tumor cells, preserving individual tumor heterogeneity. nih.govnih.gov | Predicting individual patient response to Ketotrexate, identifying biomarkers of sensitivity, and personalizing treatment strategies. frontiersin.org |

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Ketotrexate (Sodium) Research

The integration of "omics" technologies offers a powerful, systems-level approach to unravel the complex cellular responses to Ketotrexate. By analyzing the entire complement of genes, proteins, and metabolites, researchers can gain unprecedented insights into the drug's mechanism of action, identify biomarkers, and understand the pathways leading to resistance.

Genomics: Genomic analysis is crucial for understanding the genetic basis of response and resistance to antifolate drugs. For Methotrexate (B535133), a close analog of Ketotrexate, genomic studies have identified that amplification of the DHFR gene is a major driver of resistance. nih.govresearchgate.net Dynamic genomic analysis has revealed an evolutionary trajectory of resistance, progressing from pre-amplification stages to the formation of homogenously staining regions (HSRs) and extrachromosomal DNA (ecDNAs). nih.gov Future genomic studies on Ketotrexate should focus on identifying specific single nucleotide polymorphisms (SNPs), gene amplifications, or deletions that correlate with treatment outcomes. This knowledge can help in stratifying patients and developing strategies to overcome resistance. nih.govaacrjournals.org

Proteomics: Proteomics enables the large-scale study of proteins and their functions. In the context of Methotrexate treatment for rheumatoid arthritis, proteomic analyses have identified specific proteins in serum that are differentially expressed between responders and non-responders. nih.govoup.com For example, levels of proteins like RELN, LDHA, and MRC1 have been correlated with treatment response. nih.gov Similar proteomic approaches for Ketotrexate could identify predictive biomarkers for its efficacy and toxicity, and shed light on the downstream effects of DHFR inhibition on cellular protein networks.

Metabolomics: Metabolomics provides a direct snapshot of the biochemical activity and state of a cell by profiling small-molecule metabolites. mdpi.comresearchgate.net Metabolomic profiling of cells treated with antifolate drugs has been used to identify perturbations in specific metabolic pathways, such as folate biosynthesis and nucleotide metabolism. nih.govcbirt.net For Ketotrexate, metabolomic studies could precisely map its impact on cellular metabolism, identify novel off-target effects, and discover metabolic signatures that predict therapeutic response or the onset of adverse effects. For instance, studies on Methotrexate have used metabolomics to link drug activity to changes in arachidonic acid and linoleic acid metabolism. mdpi.com

Table 2: Applications of Omics Technologies in Ketotrexate (Sodium) Research

| Omics Technology | Research Focus | Potential Outcomes |

|---|---|---|

| Genomics | Identifying genetic variations (SNPs, CNVs) associated with drug response and resistance. nih.govnih.gov | Development of genetic biomarkers for patient stratification; identification of new targets to overcome resistance. |

| Proteomics | Profiling protein expression changes in response to Ketotrexate treatment. nih.govoup.com | Discovery of protein biomarkers for predicting treatment efficacy and toxicity; understanding downstream signaling pathways. |

| Metabolomics | Analyzing changes in the cellular metabolome following drug exposure. nih.govmdpi.com | Elucidation of on-target and off-target drug effects; identification of metabolic signatures of drug response and toxicity. |

Theoretical Exploration of Novel Biochemical and Cellular Applications

While Ketotrexate's primary mechanism is the inhibition of dihydrofolate reductase (DHFR), its effects on folate metabolism suggest potential applications beyond its current use. oup.comnih.gov Theoretical exploration and further research could uncover novel therapeutic opportunities.

Targeting Folate-Dependent Pathways in Different Diseases: The disruption of folate metabolism affects not only DNA synthesis but also other critical cellular processes, including the synthesis of purines and certain amino acids. nih.govnih.gov This opens the door to investigating Ketotrexate's utility in other hyperproliferative or inflammatory conditions where these pathways are crucial. Research into other antifolates has shown activity in a range of non-malignant diseases like psoriasis and infections caused by pathogens that rely on their own folate synthesis. cancernetwork.comnih.govmdpi.com Theoretical modeling could explore the potential efficacy of Ketotrexate against various pathogens or in different inflammatory contexts.

Combination Therapies: The metabolic disruptions caused by Ketotrexate could create vulnerabilities in cancer cells that can be exploited by other targeted therapies. For example, by depleting the pool of tetrahydrofolate, Ketotrexate could enhance the efficacy of drugs that target other enzymes in the nucleotide synthesis pathway, such as thymidylate synthase or glycinamide (B1583983) ribonucleotide formyltransferase. mdpi.com Computational models could be used to predict synergistic interactions and guide the design of rational combination therapies.

Immunomodulatory Effects: Methotrexate is widely used as an immunomodulating agent in autoimmune diseases like rheumatoid arthritis, although its exact mechanism in this context is still debated. mdpi.com It is believed to involve the modulation of adenosine (B11128) signaling and effects on immune cell proliferation. researchgate.net Future research could theoretically and experimentally explore whether Ketotrexate shares these immunomodulatory properties, potentially opening up its application in a new class of diseases.

Computational Drug Design and Structure-Activity Relationship (SAR) Studies for Analog Development

Computational methods are powerful tools for accelerating the drug discovery process, enabling the rational design of new molecules with improved properties. nih.govresearchgate.net For Ketotrexate, these approaches can be used to develop novel analogs with enhanced potency, selectivity, and reduced toxicity.

Structure-Based Drug Design (SBDD): SBDD utilizes the three-dimensional structure of the target protein, DHFR, to design inhibitors that fit optimally into the active site. researchgate.nettntech.edu By analyzing the binding interactions of Ketotrexate with DHFR, computational chemists can identify key pharmacophoric features and propose modifications to enhance binding affinity and selectivity. nih.gov This approach has been successfully used to design novel DHFR inhibitors that are effective against drug-resistant bacterial strains. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govorgchemres.org For a series of Ketotrexate analogs, QSAR can identify the specific molecular properties (e.g., hydrophobicity, charge, size) that are critical for their inhibitory activity against DHFR. nih.gov This information can then be used to predict the activity of new, untested analogs, thereby prioritizing synthetic efforts. QSAR studies on Methotrexate derivatives have successfully identified key molecular descriptors that influence their anticancer activity. orgchemres.org

Analog Development to Overcome Resistance: A major goal of analog development is to overcome mechanisms of drug resistance. oup.comnih.gov Resistance to antifolates can arise from decreased drug transport into cells or reduced polyglutamylation, which is necessary for intracellular drug retention. nih.govaacrjournals.orgashpublications.org Computational approaches can be used to design Ketotrexate analogs with modified properties, such as increased lipophilicity, to enhance passive diffusion into cells or to improve their substrate activity for folylpolyglutamate synthetase (FPGS). gpatindia.com

Table 3: Computational Approaches for Ketotrexate (Sodium) Analog Development

| Computational Method | Description | Goal for Ketotrexate Analog Development |

|---|---|---|

| Structure-Based Drug Design (SBDD) | Uses the 3D structure of DHFR to design complementary inhibitors. researchgate.nettntech.edu | Design analogs with higher binding affinity and selectivity for DHFR, potentially overcoming resistance due to enzyme mutations. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity to predict the potency of new compounds. nih.govorgchemres.org | Identify key structural features required for activity and guide the synthesis of more potent Ketotrexate analogs. |

| Analog Design for Improved Pharmacokinetics | Modifies the chemical structure to alter properties like transport and metabolism. gpatindia.comnih.gov | Develop analogs that can better penetrate cells (e.g., via passive diffusion) or are better substrates for polyglutamylation, thus overcoming transport- or retention-based resistance. researchgate.net |

Q & A

What is the molecular mechanism of action of ketotrexate (sodium), and how does it influence experimental design in oncology research?

Category: Basic

Answer: Ketotrexate (sodium) functions as a folate antagonist and competitive inhibitor of dihydrofolate reductase (DHFR), blocking the conversion of dihydrofolate to tetrahydrofolate. This depletion of tetrahydrofolate disrupts thymidine and purine synthesis, halting DNA replication in rapidly dividing cells . Methodologically, researchers should incorporate DHFR activity assays (e.g., spectrophotometric monitoring of NADPH oxidation) and thymidine rescue experiments to validate target engagement. Cell viability assays (e.g., MTT or ATP-based luminescence) must pair with folate-deficient media to isolate drug-specific effects from endogenous folate pathways.

What standardized protocols exist for assessing ketotrexate’s efficacy in preclinical models, and how can reproducibility be ensured?

Category: Basic

Answer: Preclinical protocols typically involve xenograft models (e.g., human leukemia cell lines in immunocompromised mice) with dose-response studies (1–50 mg/kg, IV or IP) . To ensure reproducibility:

- Pharmacokinetic profiling: Measure plasma half-life and tissue distribution via LC-MS/MS to confirm bioavailability .

- Control groups: Include folate supplementation cohorts to distinguish cytotoxic effects from nutrient deprivation.

- Data reporting: Adhere to ARRIVE guidelines for animal studies, detailing sample size justification and randomization methods .

How can researchers resolve contradictions in ketotrexate’s efficacy data across different cancer subtypes?

Category: Advanced

Answer: Contradictions often arise from tumor microenvironment variability (e.g., folate receptor α expression levels) or metabolic heterogeneity. Methodological approaches include:

- Meta-analysis: Aggregate data from public repositories (e.g., GEO, TCGA) to stratify responses by genetic biomarkers (e.g., DHFR amplification status) .

- In vitro vs. in vivo correlation: Use 3D co-culture models (e.g., tumor-associated fibroblasts + cancer cells) to mimic in vivo resistance mechanisms .

- Multi-omics integration: Pair RNA-seq with metabolomic profiling to identify compensatory pathways (e.g., salvage nucleotide synthesis) in non-responsive cell lines .

What advanced computational tools are available for analyzing clinical trial data on ketotrexate combination therapies?

Category: Advanced

Answer: Tools like KNIME Analytics Platform and Google BigQuery enable large-scale clinical data integration. For example:

- Chemical class filtering: Use SciWalker ontologies to compare ketotrexate’s clinical outcomes with other pteridine derivatives .

- Adverse event mining: Apply NLP algorithms to FDA Adverse Event Reporting System (FAERS) data to detect rare toxicity signals (e.g., hepatotoxicity in renal-impaired cohorts) .

- Dose optimization: Bayesian hierarchical models can personalize dosing schedules by integrating patient covariates (e.g., glomerular filtration rate) .

How can researchers investigate ketotrexate resistance mechanisms, and what models are most predictive?

Category: Advanced

Answer: Resistance often involves DHFR overexpression or reduced drug uptake. Methodological strategies:

- CRISPR screens: Perform genome-wide knockout libraries in ketotrexate-treated cells to identify resistance genes (e.g., SLC19A1 mutations) .

- Proteomic profiling: Use mass spectrometry to quantify DHFR protein levels in resistant vs. sensitive clones, bypassing transcriptional noise .

- Patient-derived organoids: Validate findings in primary tumor models to account for clonal heterogeneity .

What are the best practices for synthesizing and characterizing ketotrexate (sodium) in experimental settings?

Category: Basic

Answer: Synthesis protocols should follow ICH guidelines:

- Purity validation: Use HPLC-UV (λ = 302 nm) with a C18 column and mobile phase (0.1% TFA in acetonitrile/water) .

- Counterion verification: Confirm sodium content via atomic absorption spectroscopy (AAS) or ion chromatography .

- Stability studies: Conduct accelerated degradation tests (40°C/75% RH) to identify excipient compatibility issues .

How can researchers design experiments to evaluate ketotrexate’s off-target effects in non-cancerous tissues?

Category: Advanced

Answer:

- Transcriptomic profiling: Use single-cell RNA-seq on murine bone marrow to map hematopoietic lineage-specific toxicity .

- Mitochondrial stress tests: Measure OCR (oxygen consumption rate) and ECAR (extracellular acidification rate) in primary hepatocytes to assess metabolic off-target effects .

- In silico docking: Screen ketotrexate against human proteome databases (e.g., PDB) to predict interactions with non-DHFR targets (e.g., ALDH1A1) .

What statistical methods are recommended for analyzing dose-response relationships in ketotrexate studies?

Category: Basic

Answer:

- Non-linear regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .

- Synergy scoring: For combination therapies, apply the Chou-Talalay method (Combination Index) to distinguish additive vs. synergistic effects .

- Power analysis: Use G*Power to determine sample sizes for ANOVA or survival studies, ensuring α = 0.05 and β = 0.2 .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.